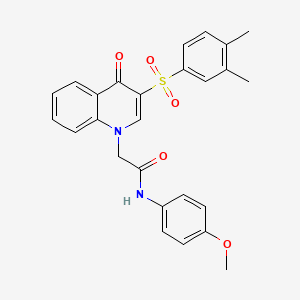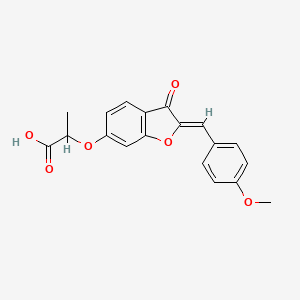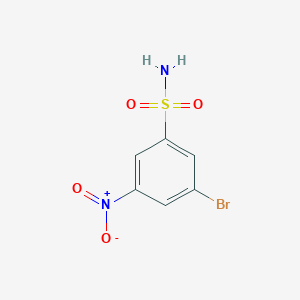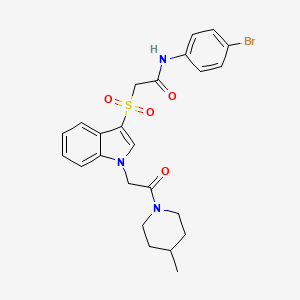
2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Fluorescent Properties
Research into amide-containing isoquinoline derivatives, similar in structure to the compound of interest, has shown that these compounds exhibit unique structural and fluorescent properties. For instance, studies have demonstrated that certain isoquinoline derivatives form crystalline solids and host-guest complexes with enhanced fluorescence emission at lower wavelengths compared to the parent compound. This suggests potential applications in materials science, particularly in the development of fluorescent materials for sensing and imaging technologies (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis and Molecular Structure Analysis
Another study focused on the synthesis and molecular structure confirmation of a similar compound, providing insights into the chemical synthesis routes and the structural confirmation techniques such as IR, NMR, and mass spectral data. This highlights the compound's relevance in synthetic chemistry and the importance of structural analysis in understanding its properties (Hayun, M. Hanafi, Arry Yanuar, S. Hudiyono, 2012).
Photocatalytic Applications
The photocatalytic activity of compounds involving quinoline structures, particularly in generating singlet oxygen and photooxidation processes, has been documented. This suggests potential applications in environmental and green chemistry, where such compounds could be used as photocatalysts for pollution remediation or in synthetic pathways that require specific oxidizing conditions (Li-ping Li, B. Ye, 2019).
Crystal Structure and Drug Design
The crystal structure analysis of related compounds provides valuable information for drug design, particularly in understanding how modifications in molecular structure can influence biological activity and interactions with biological targets. Such studies can inform the design of new therapeutic agents with improved efficacy and specificity (I. Celik, M. Akkurt, A. Jarrahpour, J. A. Rad, Ö. Çelik, 2015).
Cytotoxic Activity and Pharmacological Potential
The investigation of novel sulfonamide derivatives, including those structurally related to the compound of interest, has revealed significant cytotoxic activity against cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies, showcasing the importance of continued research in medicinal chemistry (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
Eigenschaften
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-8-13-21(14-18(17)2)34(31,32)24-15-28(23-7-5-4-6-22(23)26(24)30)16-25(29)27-19-9-11-20(33-3)12-10-19/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCWIHKGTUKZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2974838.png)

![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea](/img/structure/B2974843.png)




![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2974849.png)
![tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2974852.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2974854.png)
![Ethyl 2-(1-(methylsulfonyl)piperidine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2974857.png)
